Cas no 886911-93-9 (4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide)

4-Methyl-N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 3-(methylthio)phenyl group and an N-linked 4-methylbenzamide moiety. This structure imparts potential utility in medicinal chemistry and agrochemical research due to its oxadiazole scaffold, known for bioactivity. The methylsulfanyl and benzamide substituents may enhance binding affinity and metabolic stability, making it a candidate for further pharmacological evaluation. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The compound's purity and well-defined molecular architecture support reproducible research applications in drug discovery and material science.
4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide structure
886911-93-9 structure
Product Name:4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
CAS No:886911-93-9
MF:C17H15N3O2S
MW:325.384902238846
CID:5477011
Update Time:2025-06-10

4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-methyl-N-[5-[3-(methylthio)phenyl]-1,3,4-oxadiazol-2-yl]-
    • 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide
    • Inchi: 1S/C17H15N3O2S/c1-11-6-8-12(9-7-11)15(21)18-17-20-19-16(22-17)13-4-3-5-14(10-13)23-2/h3-10H,1-2H3,(H,18,20,21)
    • InChI Key: BHWDSYSLXQRTIE-UHFFFAOYSA-N
    • SMILES: C(NC1=NN=C(C2=CC=CC(SC)=C2)O1)(=O)C1=CC=C(C)C=C1

4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Pricemore >>

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F2645-0153-2mg
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F2645-0153-3mg
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F2645-0153-4mg
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F2645-0153-5mg
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4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide Related Literature

Additional information on 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide

Comprehensive Analysis of 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886911-93-9)

The compound 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide (CAS No. 886911-93-9) is a specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and material science. Its unique structure, featuring a 1,3,4-oxadiazole core and a methylsulfanylphenyl substituent, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold, given the growing demand for novel compounds in drug discovery and development.

In recent years, the search for heterocyclic compounds with therapeutic potential has intensified, driven by the need for innovative treatments for diseases such as cancer, inflammation, and microbial infections. The 1,3,4-oxadiazole moiety in this compound is known for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This has led to a surge in studies exploring its derivatives, with 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide emerging as a key focus.

The methylsulfanyl group in this compound adds another layer of functionality, as sulfur-containing groups are often associated with enhanced bioavailability and metabolic stability. These attributes are critical in the design of modern pharmaceuticals, where improving drug-like properties is a top priority. Additionally, the benzamide fragment contributes to the compound's ability to interact with biological targets, making it a versatile building block for drug design.

Beyond its potential in medicine, 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide is also being investigated for its applications in material science. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties, which can be exploited in the development of organic semiconductors and photovoltaic materials. With the global push toward sustainable energy solutions, this compound could play a role in advancing green technology.

From a synthetic perspective, the preparation of 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide involves multi-step organic reactions, often starting from readily available precursors. The oxadiazole ring is typically formed via cyclization reactions, while the methylsulfanyl and benzamide groups are introduced through selective functionalization. Researchers are continually optimizing these synthetic routes to improve yields and reduce environmental impact, aligning with the principles of green chemistry.

In the context of drug discovery, this compound's structure-activity relationship (SAR) is a hot topic. Scientists are exploring how modifications to its core structure influence its biological activity. For instance, replacing the methylsulfanyl group with other substituents could enhance its affinity for specific enzymes or receptors. Such studies are crucial for identifying lead compounds in the early stages of drug development.

The growing interest in 4-methyl-N-{5-3-(methylsulfanyl)phenyl-1,3,4-oxadiazol-2-yl}benzamide is reflected in the increasing number of publications and patents citing its use. Its versatility and potential across multiple disciplines make it a valuable subject for ongoing research. As the scientific community continues to uncover its properties and applications, this compound is poised to make significant contributions to both healthcare and technology.

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